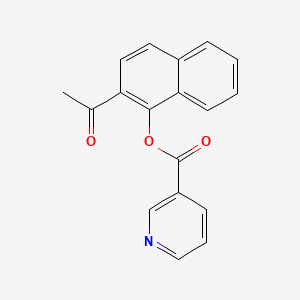

2-Acetylnaphthalen-1-yl nicotinate

Vue d'ensemble

Description

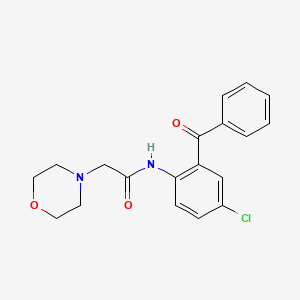

2-Acetylnaphthalen-1-yl nicotinate, also known as ANA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANA is a derivative of naphthalene and nicotinic acid, and it has been shown to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Treatment of Nonalcoholic Steatohepatitis (NASH)

Nicotinate-curcumin, a derivative of nicotinic acid, has been found to improve NASH by inhibiting the AKR1B10/ACCα-mediated triglyceride synthesis . A rat model of NASH induced by a high-fat and high-fructose diet was treated with nicotinate-curcumin, leading to reductions in ALT, AST, and ALP levels, and decrease in blood lipid and significant inhibition of FFA and TG synthesis in the liver .

Lipid Metabolism Regulation

Nicotinic acid derivatives have been used for many years as co-agents to reduce high levels of fats in the blood . They have a greater ability to rise the concentration of high-density lipoprotein and to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

Treatment of Pneumonia and Kidney Diseases

Some nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

Potential Treatment for Alzheimer’s Disease

Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease .

Anti-inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .

Mécanisme D'action

Target of Action

The primary target of 2-Acetylnaphthalen-1-yl nicotinate is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain . They play a crucial role in fast neurotransmission in the central and peripheral nervous systems .

Mode of Action

2-Acetylnaphthalen-1-yl nicotinate, similar to nicotine, likely acts as an agonist at nAChRs . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with nAChRs results in two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The biochemical pathways affected by 2-Acetylnaphthalen-1-yl nicotinate are likely similar to those affected by nicotine. Nicotine is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

For instance, nicotine shows a complex pharmacokinetic profile, with its bioavailability and resulting pharmacology potentially regulated by its metabolic activity under different physiological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetylnaphthalen-1-yl nicotinate. For instance, in tobacco, jasmonates elicit nicotine formation via a conserved signaling cascade . This suggests that certain environmental signals can influence the production and action of nicotine-related compounds.

Propriétés

IUPAC Name |

(2-acetylnaphthalen-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12(20)15-9-8-13-5-2-3-7-16(13)17(15)22-18(21)14-6-4-10-19-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMXOXRYYKJHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314471 | |

| Record name | F0037-4759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60072-40-4 | |

| Record name | NSC283843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0037-4759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.